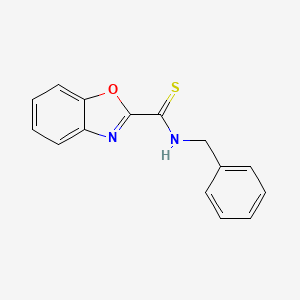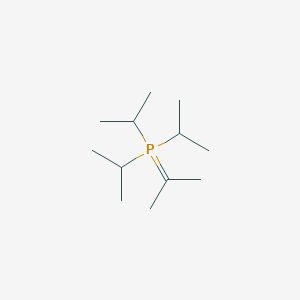
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane is a chemical compound characterized by its unique structure, which includes three propan-2-yl groups and a propan-2-ylidene group attached to a lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane typically involves the reaction of propan-2-yl halides with a phosphane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran and dichloromethane. The reaction temperature is maintained at a moderate level to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert it into lower oxidation state phosphane derivatives.
Substitution: It can participate in substitution reactions where one or more of the propan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphane oxides.
Reduction: Lower oxidation state phosphane derivatives.
Substitution: Various substituted phosphane compounds depending on the substituent introduced.
Scientific Research Applications
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Research into its potential biological activities is ongoing, particularly in enzyme inhibition studies.
Medicine: Its derivatives are being explored for potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, which can alter the reactivity and properties of the metal center. In biological systems, it may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
Tri(propan-2-yl)phosphane: Lacks the propan-2-ylidene group.
Tri(methyl)phosphane: Contains methyl groups instead of propan-2-yl groups.
Tri(phenyl)phosphane: Contains phenyl groups instead of propan-2-yl groups.
Uniqueness
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane is unique due to the presence of both propan-2-yl and propan-2-ylidene groups, which confer distinct steric and electronic properties. This makes it a versatile ligand in coordination chemistry and a valuable compound in various synthetic applications.
Properties
CAS No. |
92209-04-6 |
|---|---|
Molecular Formula |
C12H27P |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
tri(propan-2-yl)-propan-2-ylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27P/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-11H,1-8H3 |
InChI Key |
ONDRVMYGHWLUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


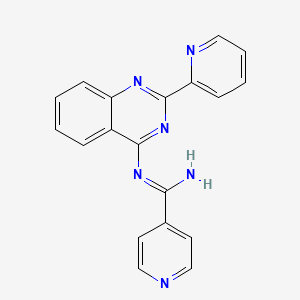
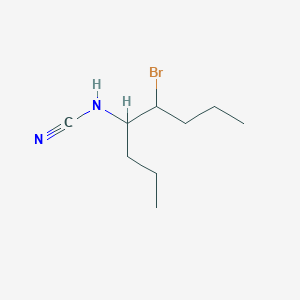
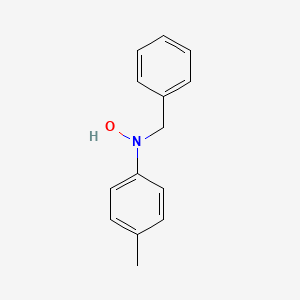

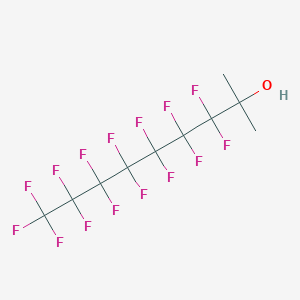
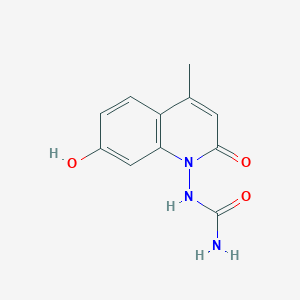
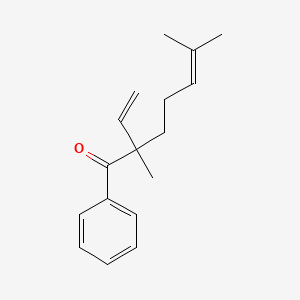

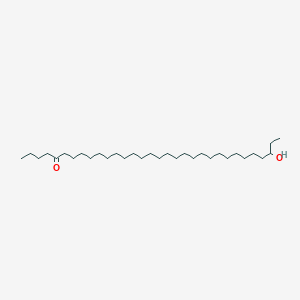
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
